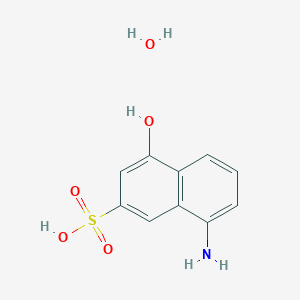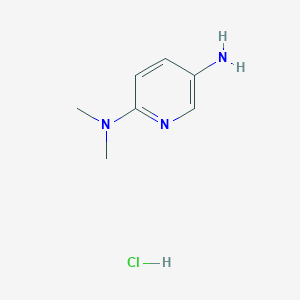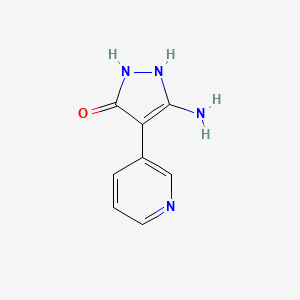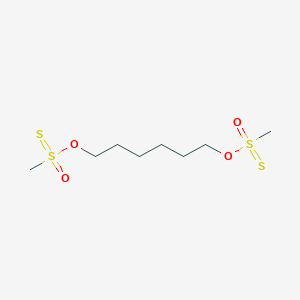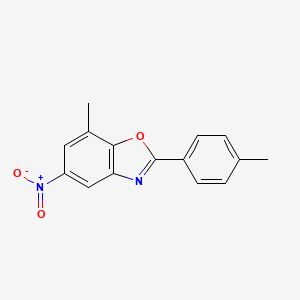![molecular formula C7H15ClO3 B1473852 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 1564601-58-6](/img/structure/B1473852.png)
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol
Vue d'ensemble
Description
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol, also known as Chloro-2-methoxypropyl acetate (CMP), is an organic compound that belongs to the class of esters. It is a colorless liquid that is soluble in organic solvents and has a very low vapor pressure. CMP is used in a variety of applications in the pharmaceutical, agrochemical, and fine chemical industries. It has been studied extensively for its potential use in the synthesis of drugs, as a plasticizer, and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of CMP is not completely understood. However, it is believed to act as a reactant in the synthesis of other compounds, as a plasticizer, and as an intermediate in the production of other compounds. It has been shown to react with a variety of compounds, including alcohols, acids, and amines.
Biochemical and Physiological Effects
CMP has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines.
Avantages Et Limitations Des Expériences En Laboratoire
CMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, with a low vapor pressure and a high boiling point. Additionally, it is soluble in organic solvents and can be used in a variety of reactions. However, it is also important to note that CMP is a moderately toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for research involving CMP. One potential area of research is the development of new synthetic methods for the synthesis of CMP-containing compounds. Another potential area of research is the study of the biochemical and physiological effects of CMP on various biological systems. Additionally, further research into the potential use of CMP as a plasticizer is warranted. Finally, further research into the potential use of CMP as an intermediate in the synthesis of other compounds is also needed.
Applications De Recherche Scientifique
CMP has been studied extensively in scientific research for its potential use in the synthesis of drugs, as a plasticizer, and as an intermediate in the production of other compounds. It has been used in the synthesis of a variety of drug molecules including anti-inflammatory agents, antibiotics, and anti-cancer agents. It has also been used as a plasticizer in the production of polyvinyl chloride. In addition, CMP has been studied as an intermediate in the synthesis of other compounds such as 1-chloro-2-methoxypropane and 1-chloro-2-methoxypropane-1-ol.
Propriétés
IUPAC Name |
1-chloro-3-(1-methoxypropan-2-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-6(4-10-2)11-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNUTHWFCPPGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
